2-(p-Nonylphenoxy)ethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-nonylphenoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O2/c1-2-3-4-5-6-7-8-9-16-10-12-17(13-11-16)19-15-14-18/h10-13,18H,2-9,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXGUCNZFCVULO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)OCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26027-38-3 | |
| Record name | Polyethylene glycol mono(4-nonylphenyl) ether | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4058601 | |
| Record name | 4-nonylphenol ethoxylate | |
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Molecular Weight |
264.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ethoxylated pentadecanol is a colorless to yellow liquid with a pleasant odor. Mixes slowly with water. Freezing point is 59 °F. (USCG, 1999), Liquid, Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes; [HSDB], Liquid; [Sigma-Aldrich MSDS], Yellow liquid with a mild odor; [Dow Chemical MSDS] | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
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| Record name | Nonoxynol | |
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| Record name | C11-15 Pareth-20 | |
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| Record name | Poly(oxy-1,2-ethanediyl), alpha-(4-nonylphenyl)-omega-hydroxy-, branched | |
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Boiling Point |
Very high (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
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Flash Point |
470 °F (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
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Solubility |
Solubility in water: >1,000 mg/L /Poly (degree of polymerization=10) oxyethylene para-nonylphenyl/, Lower adducts (n<6): soluble in oil; higher adducts: soluble in water | |
| Record name | NONOXYNOLS | |
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Density |
1.007 at 59 °F (USCG, 1999) - Denser than water; will sink | |
| Record name | ETHOXYLATED PENTADECANOL | |
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Vapor Pressure |
6.69X10-13 mm Hg at 25 °C (estimated physical properties based upon 5 ethoxylates) | |
| Record name | NONOXYNOLS | |
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Color/Form |
Lower adducts (n<15) yellow to almost colorless liquid; higher adducts (n>20) pale yellow to off-white pastes or waxes | |
CAS No. |
68131-40-8, 104-35-8, 127087-87-0, 26027-38-3 | |
| Record name | ETHOXYLATED PENTADECANOL | |
| Source | CAMEO Chemicals | |
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| Record name | 4-Nonylphenol monoethoxylate | |
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| Record name | Nonoxinol | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy-, branched | |
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| Record name | Poly(oxy-1,2-ethanediyl), .alpha.-(4-nonylphenyl)-.omega.-hydroxy- | |
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| Record name | Alcohols, C11-15-secondary, ethoxylated | |
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| Record name | 4-nonylphenol ethoxylate | |
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| Record name | 4-Nonylphenol, ethoxylated | |
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| Record name | 4-Nonylphenol, branched, ethoxylated | |
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| Record name | Alcohols, C11-15-secondary, ethoxylated | |
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| Record name | 4-Nonylphenol, branched, ethoxylated (CAS: 127087-87-0) | |
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| Record name | 2-(p-Nonylphenoxy)ethanol | |
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| Record name | NONOXYNOLS | |
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Melting Point |
59 °F (USCG, 1999) | |
| Record name | ETHOXYLATED PENTADECANOL | |
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Preparation Methods
Chitosan Hydrochloride as a Film-Forming Agent
A prominent method for preparing Nonoxynol-9 contraceptive films involves chitosan hydrochloride, a biocompatible and biodegradable polymer derived from chitin. The patent CN101422449A outlines a four-step process: (1) swelling chitosan hydrochloride in distilled water, (2) blending Nonoxynol-9 with plasticizers and fragrances, (3) heating and combining the polymer-drug mixture, and (4) casting the solution onto glass plates for drying. Critical parameters include a weight ratio of Nonoxynol-9 to chitosan hydrochloride ranging from 1:2 to 1:3, with plasticizers such as propylene glycol or triacetin constituting 1–2 parts by weight.
Optimization of Film Thickness and Drying Conditions
Film thickness is controlled to 43–50 µm through precise scraping techniques, while drying at 70–75°C for 10 minutes ensures uniform morphology. For instance, Example 2 of the patent specifies 85°C heating during mixing, followed by 70°C drying, yielding films with 50 µm thickness and consistent drug distribution. These parameters balance mechanical integrity with rapid dissolution kinetics, critical for user compliance.
Chemical Synthesis and Derivative Preparation
Radioiodination for Tracking and Distribution Studies
Radioiodination with ¹³¹I, as described by Agha et al., enables tracking of Nonoxynol-9’s distribution in biological systems. The method involves electrophilic substitution on the aromatic rings of ethoxylated units, achieving 95% incorporation efficiency. High-pressure liquid chromatography (HPLC) confirmed uniform labeling across ethoxymer chains, critical for pharmacokinetic studies.
Analytical Methods for Quality Control
Reversed-Phase Liquid Chromatography (RPLC)
An RPLC method validated by Shabir and Bradshaw quantifies Nonoxynol-9 in gel formulations using a cyanopropyl column and methanol-water (83:17 v/v) mobile phase. Detection at 289 nm ensures specificity, with a linear range of 0.05–0.35 mg/mL (R² = 0.9997). Recovery rates of 99.87–100.04% and precision <1% RSD underscore the method’s reliability for batch testing.
Comparative Analysis of Preparation Methods
Efficiency and Scalability
Film formulation offers scalability through continuous casting, whereas chemical derivatization requires stringent reaction control. The patent’s method produces 800 cm² films per batch, suitable for mass production. In contrast, NO-derivative synthesis demands specialized reagents (e.g., AgNO₃), limiting industrial feasibility.
Chemical Reactions Analysis
Interaction with Sperm Membranes
Nonoxynol-9's spermicidal action involves direct interaction with sperm cell membranes . This interaction leads to lysis, detachment of the acrosome, and compromised sperm motility .
Mechanism:
-
Nonoxynol-9 interacts with the lipid components of the sperm membrane .
-
This interaction disrupts the membrane integrity, leading to lysis .
-
The acrosome, neck, and midpiece of the spermatozoa loosen and detach .
Influence on Vaginal Flora
Observed Effects:
-
Minimal disruptions in vaginal ecology in most Nonoxynol-9 users .
-
No significant differences were noted across various Nonoxynol-9 formulations (gel, film, suppository) .
The following table summarizes the effects on vaginal flora :
| Microflora | n | 52.5-mg Gel | n | 100-mg Gel | n | 150-mg Gel | n | 100-mg Film | n | 100-mg Suppository | P |
|---|---|---|---|---|---|---|---|---|---|---|---|
| H2O2 + Lactobacillus | |||||||||||
| Baseline | 46 | 29 (63) | 43 | 24 (56) | 46 | 27 (59) | 51 | 29 (57) | 49 | 31 (63) | .9 |
| Visit 2 | 46 | 35 (76) | 43 | 24 (56) | 46 | 29 (63) | 51 | 27 (53) | 49 | 30 (61) | .2 |
| Visit 3 | 35 | 24 (69) | 32 | 22 (69) | 34 | 22 (65) | 38 | 24 (63) | 37 | 27 (73) | .9 |
| Visit 4 | 21 | 15 (71) | 21 | 17 (81) | 26 | 17 (65) | 22 | 15 (68) | 22 | 15 (68) | .8 |
| H2O2– Lactobacillus | |||||||||||
| Baseline | 46 | 8 (17) | 43 | 7 (16) | 46 | 6 (13) | 51 | 9 (18) | 49 | 6 (12) | .9 |
| Visit 2 | 46 | 8 (17) | 43 | 5 (12) | 46 | 5 (11) | 51 | 12 (24) * | 49 | 8 (16) | .4 |
| Visit 3 | 35 | 6 (17) | 32 | 6 (19) | 34 | 11 (32) | 38 | 1 (3) * | 37 | 8 (22) | .03 |
| Visit 4 | 21 | 3 (14) | 21 | 3 (14) | 26 | 4 (15) | 22 | 1 (5) | 22 | 4 (18) | .7 |
| Gardnerella vaginalis | |||||||||||
| Baseline | 46 | 14 (30) | 43 | 22 (51) | 46 | 15 (33) | 51 | 23 (45) | 49 | 24 (49) | .1 |
| Visit 2 | 46 | 13 (28) | 43 | 18 (42) | 46 | 13 (28) | 51 | 24 (47) | 49 | 20 (41) | .2 |
| Visit 3 | 35 | 11 (31) | 32 | 14 (44) | 34 | 10 (29) | 38 | 17 (45) | 37 | 14 (38) | .6 |
| Visit 4 | 21 | 7 (33) | 21 | 8 (38) | 26 | 7 (27) | 22 | 9 (39) | 22 | 8 (36) | .9 |
| Escherichia coli | |||||||||||
| Baseline | 46 | 17 (37) | 43 | 21 (49) | 46 | 13 (28) | 51 | 18 (35) | 49 | 16 (33) | .3 |
| Visit 2 | 46 | 22 (48) | 43 | 18 (42) | 46 | 21 (46) | 51 | 21 (41) | 49 | 24 (49) | .9 |
| Visit 3 | 35 | 13 (37) | 32 | 10 (31) | 34 | 10 (29) | 38 | 9 (24) | 37 | 18 (49) | .2 |
| Visit 4 | 21 | 4 (19) | 21 | 6 (29) | 26 | 8 (31) | 22 | 8 (35) | 22 | 8 (36) | .8 |
| Enterococcus | |||||||||||
| Baseline | 46 | 24 (52) * | 43 | 25 (58) | 46 | 23 (50) | 51 | 28 (55) | 49 | 26 (53) | .95 |
| Visit 2 | 46 | 33 (72) * | 43 | 24 (56) | 46 | 26 (57) | 51 | 26 (51) | 49 | 31 (63) | .3 |
| Visit 3 | 35 | 18 (51) | 32 | 16 (50) | 34 | 17 (50) | 38 | 22 (58) | 37 | 22 (59) | .9 |
| Visit 4 | 21 | 15 (71) | 21 | 8 (38) | 26 | 12 (46) | 22 | 12 (52) | 22 | 17 (77) | .04 |
| Anaerobic gram-negative rods | |||||||||||
| Baseline | 46 | 37 (80) | 43 | 37 (86) | 46 | 32 (70) | 51 | 39 (76) | 49 | 38 (78) | .4 |
| Visit 2 | 46 | 35 (76) | 43 | 41 (95) | 46 | 36 (78) | 51 | 40 (78) | 49 | 43 (88) | .08 |
| Visit 3 | 35 | 28 (80) | 32 | 29 (91) | 34 | 28 (82) | 38 | 27 (71) | 37 | 30 (81) | .4 |
| Visit 4 | 21 | 13 (62) | 21 | 18 (86) | 26 | 21 (81) | 22 | 16 (70) | 22 | 20 (91) | .1 |
| Yeast | |||||||||||
| Baseline | 46 | 6 (13) | 43 | 6 (14) | 46 | 6 (13) | 51 | 5 (10) | 49 | 7 (14) | .97 |
| Visit 2 | 46 | 10 (22) | 43 | 8 (19) | 46 | 3 (7) | 51 | 2 (4) | 49 | 5 (10) | .03 |
| Visit 3 | 35 | 5 (14) | 32 | 6 (19) | 34 | 2 (6) | 38 | 1 (3) | 37 | 4 (11) | .2 |
| Visit 4 | 21 | 4 (19) | 21 | 3 (14) | 26 | 4 (15) | 22 | 0 | 22 | 1 (5) | .2 |
| Staphylococcus aureus | |||||||||||
| Baseline | 46 | 0 | 43 | 1 (2) | 46 | 1 (2) | 51 | 0 | 49 | 3 (6) | .2 |
| Visit 2 | 46 | 1 (2) | 43 | 1 (2) | 46 | 1 (2) | 51 | 1 (2) | 49 | 1 (2) | 1.0 |
| Visit 3 | 35 | 0 | 32 | 1 (3) | 34 | 0 | 38 | 1 (3) | 37 | 0 | .5 |
| Visit 4 | 21 | 0 | 21 | 0 | 26 | 0 | 22 | 0 | 22 | 1 (5) | .4 |
Impact on Sperm Function
Nonoxynol-9 affects various sperm functions beyond motility . It has been shown to damage sperm structures and inhibit physiological activities .
Specific Impacts:
-
Damages sperm structures, including the acrosome and mitochondria .
-
Inhibits the generation of reactive oxygen species, superoxide dismutase activity, acrosin activity, and hemizona binding .
Potential for Mucous Membrane Irritation
Nonoxynol-9 can cause irritation and damage to mucous membranes . Studies have demonstrated its deleterious effects on the uterine epithelium .
Observed Effects:
-
Rapid focal, uterine epithelial sloughing, and complete epithelial loss within 24 hours .
-
Epithelial regeneration occurs, but the new layer consists of cuboidal cells instead of the normal columnar cells .
-
In vitro, Nonoxynol-9 has multiple, potential deleterious effects on the human endometrium, characterized by necrosis, alteration of proinflammatory cytokines, and inhibition of Mucin1 expression .
Metabolism and Toxicity
The metabolism of Nonoxynol-9 can be influenced by other compounds, such as valproic acid, which may increase its metabolism . Additionally, Nonoxynol-9 has been shown to be phototoxic in vitro under UV light .
Key Points:
Scientific Research Applications
Contraceptive Applications
Nonoxynol-9 has been extensively studied for its use in contraceptive products. Various formulations are available, including gels, films, and suppositories.
Effectiveness and Safety
A systematic review analyzed the contraceptive effectiveness of five different nonoxynol-9 products. The study involved over 1,500 women and reported pregnancy rates ranging from 10% to 22% during six months of typical use. Higher concentrations of N-9 were associated with lower pregnancy rates, indicating a dose-dependent efficacy .
| Product Type | Nonoxynol-9 Concentration | Pregnancy Rate (%) |
|---|---|---|
| Gel | 52.5 mg | 22 |
| Gel | 100 mg | 10-16 |
| Film | 100 mg | 10-16 |
| Suppository | 150 mg | 14 |
Microbicidal Applications
Nonoxynol-9 has also been investigated as a vaginal microbicide aimed at preventing sexually transmitted infections (STIs).
Clinical Trials
A randomized controlled trial conducted in Cameroon compared the effectiveness of N-9 gel versus condom use alone for preventing gonorrhea and chlamydia infections among high-risk women. The results showed no significant protective effect against these infections, highlighting concerns about the efficacy of N-9 as a microbicide .
| Study Aspect | N-9 Gel Group | Condom Group |
|---|---|---|
| New Gonorrhea Cases | Not specified | Not specified |
| New Chlamydia Cases | Not specified | Not specified |
| New HIV Infections | 5 | 4 |
Effects on Vaginal Flora
Research has shown that long-term use of nonoxynol-9 may lead to changes in vaginal flora, with some studies indicating an increased risk of bacterial vaginosis (BV) associated with higher doses of N-9 .
Impact on Vaginal Ecology
A study evaluating the effects of long-term N-9 use found minimal disruptions in vaginal ecology overall but noted a dose-dependent increase in anaerobic gram-negative rods and BV among users:
| Microbial Change | Odds Ratio (OR) |
|---|---|
| Anaerobic Gram-Negative Rods | 2.4 (95% CI: 1.1–5.3) |
| H2O2-Negative Lactobacilli | 2.0 (95% CI: 1.0–4.1) |
| Bacterial Vaginosis | 2.3 (95% CI: 1.1–4.7) |
Safety Concerns
While generally considered safe for use, nonoxynol-9 can cause irritation of the vaginal mucosa and increase epithelial disruption . Clinical studies have reported side effects such as vaginal burning and itching among users, which raises questions about its suitability for frequent use.
Mechanism of Action
Nonoxinol-9 exerts its spermicidal effects by interacting with the lipids in the membranes of sperm cells. This interaction leads to the lysis of the sperm membranes, causing the acrosome, neck, and midpiece of the spermatozoa to loosen and detach. As a result, the sperm cells become immobilized and die . The compound’s detergent-like action also disrupts the surface lipid layer of spermatozoa, rendering them incapable of fertilization .
Comparison with Similar Compounds
Key Differences :
- Ethylene Oxide Chain Length: Longer chains (e.g., Nonoxinol-15) enhance solubility and reduce irritation but diminish spermicidal efficacy compared to shorter chains (e.g., Nonoxinol-9) .
- Regulatory Status: Nonoxinol-9 is listed in Schedule 5 of the Therapeutic Goods (Poisons Standard) for concentrations ≤25%, while higher concentrations fall under Schedule 6 due to mucosal irritation risks .
Functional Analogs: Spermicides and Surfactants
Providone Iodine
- Mechanism : A broad-spectrum antiseptic that disrupts microbial cell membranes via iodine release.
- Comparison with Nonoxinol: Efficacy: Providone iodine alone has a higher minimal bactericidal concentration (MBC) against C. albicans and N. gonorrhoeae than Nonoxinol. However, a combination of Nonoxinol and providone iodine reduces the MBC by 50%, demonstrating synergistic effects . Safety: Nonoxinol causes fewer irritative side effects compared to iodine-based agents .
Sodium Lauryl Sulfate (SLS)
- Mechanism : An anionic surfactant used in topical formulations to enhance skin permeability.
- Comparison with Nonoxinol: Permeation Enhancement: In a study on caffeine skin permeation, SLS increased permeability by 2.5-fold, whereas Nonoxinol achieved only a 1.8-fold enhancement . Toxicity: Nonoxinol exhibits lower cytotoxicity to vaginal epithelial cells compared to SLS .
Contraceptive Efficacy
Antimicrobial Activity
| Pathogen | Nonoxinol Alone (MBC) | Nonoxinol + Providone Iodine (MBC) |
|---|---|---|
| Candida albicans | >1000 µg/mL | 250 µg/mL |
| Neisseria gonorrhoeae | >1000 µg/mL | 125 µg/mL |
Biological Activity
Nonoxynol-9 (N-9) is a nonionic surfactant widely recognized for its use as a vaginal spermicide and potential microbicide against sexually transmitted infections (STIs). This article reviews the biological activity of N-9, focusing on its spermicidal effects, antimicrobial properties, and implications for vaginal flora. The findings are supported by various studies and clinical trials.
Spermicidal Activity
Mechanism of Action
N-9 acts primarily by disrupting the lipid membranes of spermatozoa, leading to their immobilization and death. It interacts with the acrosome and midpiece of sperm, causing lysis and detachment of these structures . This mechanism has been validated through systematic reviews that highlight significant reductions in sperm motility and penetration capabilities post-exposure to N-9 .
Clinical Findings
A systematic review analyzed multiple clinical trials assessing the efficacy of N-9. The results indicated a marked decrease in the percentage of progressive motile sperm after treatment with N-9, with significant damage observed in sperm structures including the acrosome and mitochondria. Physiological activities such as reactive oxygen species generation were also inhibited .
Antimicrobial Properties
Antibacterial Activity
N-9 exhibits differential antibacterial activity against various pathogens. Studies have shown that it is particularly effective against certain vaginal bacteria, such as Gardnerella vaginalis, while being less effective against uropathogenic strains like Escherichia coli . The minimum inhibitory concentration (MIC) values highlight that N-9 can significantly reduce bacterial adherence to vaginal epithelial cells, which may impact the colonization dynamics of pathogenic bacteria .
| Pathogen | MIC90 (mg/mL) | Remarks |
|---|---|---|
| Gardnerella vaginalis | ≤ 0.015 | Highly susceptible to N-9 |
| Lactobacillus spp. | 8 | Varies based on hydrogen peroxide production |
| Uropathogenic E. coli | > 32 | Less susceptible compared to vaginal strains |
Effects on Vaginal Flora
Impact on Microbial Ecology
Research indicates that while most users experience minimal disruptions in their vaginal microbiota, there are dose-dependent effects associated with prolonged use of N-9. Increased prevalence of anaerobic gram-negative rods and a higher risk of bacterial vaginosis were noted among frequent users . However, the overall symptomatology related to these changes was uncommon.
Case Studies
-
Long-term Use Study
A study evaluated the long-term effects of N-9 on vaginal flora among women using various formulations. It found that while some disruption occurred, particularly with higher doses, most participants did not report significant adverse symptoms related to microbial changes . -
Contraceptive Efficacy Trial
In a randomized trial comparing N-9 with another contraceptive gel (C31G), both products demonstrated similar pregnancy probabilities over six months (12% each). However, N-9 was associated with a higher dropout rate due to side effects unrelated to pregnancy .
Q & A
Basic Research Questions
Q. How should researchers design experiments to evaluate Nonoxinol’s efficacy as a chemical penetration enhancer?
- Methodological Guidance: Experimental design should include controlled variables (e.g., concentration gradients, solvent systems) and comparative groups (e.g., other enhancers like Sodium Lauryl Sulfate). Use ex vivo skin models (e.g., Franz diffusion cells) or in vitro synthetic membranes to standardize permeation assays. Ensure reproducibility by detailing preparation protocols for Nonoxinol solutions, temperature, and pH conditions . Include statistical validation (e.g., ANOVA for inter-group comparisons) and report uncertainties in permeability coefficients .
Q. What analytical techniques are optimal for quantifying Nonoxinol’s interaction with active compounds in topical formulations?
- Methodological Guidance: High-performance liquid chromatography (HPLC) or spectrophotometry can quantify drug-enhancer interactions. For mechanistic insights, use Fourier-transform infrared spectroscopy (FTIR) to analyze molecular interactions between Nonoxinol and stratum corneum lipids. Pair these with differential scanning calorimetry (DSC) to assess changes in membrane fluidity . Raw data should be processed with software like MATLAB or Python libraries to model kinetic profiles .
Q. How can researchers ensure reproducibility when reporting Nonoxinol’s effects across studies?
- Methodological Guidance: Adhere to NIH guidelines for preclinical reporting (e.g., explicit concentration ranges, vehicle composition). Provide raw data in appendices or supplementary materials, including batch-specific variations in Nonoxinol purity. Reference established protocols (e.g., OECD guidelines for skin irritation assays) and disclose instrumentation calibration methods .
Advanced Research Questions
Q. What strategies resolve contradictions in Nonoxinol’s enhancement efficacy observed across different experimental models?
- Methodological Guidance: Conduct meta-analyses to identify confounding variables (e.g., membrane thickness, donor/receiver phase composition). For divergent results, apply contradiction analysis frameworks: distinguish principal contradictions (e.g., concentration-dependent efficacy) from secondary factors (e.g., temperature fluctuations). Use sensitivity analysis to rank variables by impact . Cross-validate findings using orthogonal methods, such as confocal microscopy to visualize enhancer distribution in stratified tissues .
Q. How can researchers optimize Nonoxinol’s parameters (e.g., concentration, pH) for maximal transdermal delivery without compromising tissue integrity?
- Methodological Guidance: Employ response surface methodology (RSM) or Box-Behnken designs to model multifactorial interactions. Measure cytotoxicity via MTT assays on human keratinocytes and correlate with permeation rates. Validate thresholds using histopathology (e.g., H&E staining for membrane damage). Publish full factorial matrices to enable predictive modeling .
Q. What interdisciplinary approaches elucidate Nonoxinol’s mechanism of action at the molecular level?
- Methodological Guidance: Combine molecular dynamics simulations (e.g., GROMACS) to predict Nonoxinol’s lipid bilayer interactions with in vitro permeation studies. Use cryo-electron microscopy for ultrastructural visualization of enhancer-induced pore formation. Cross-reference findings with proteomic analysis of skin proteins post-exposure to identify binding targets .
Data Contradiction and Validation
Q. How should researchers address discrepancies between in vitro and in vivo data for Nonoxinol-based formulations?
- Methodological Guidance: Perform bridging studies using ex vivo human skin explants to reconcile model disparities. Apply Bland-Altman plots to quantify bias between systems. If in vivo data shows lower efficacy, investigate metabolic degradation pathways (e.g., LC-MS/MS to detect Nonoxinol metabolites) or compensatory mechanisms in live models .
Q. What statistical frameworks are recommended for validating Nonoxinol’s synergistic effects with other enhancers?
- Methodological Guidance: Use Chou-Talalay’s combination index (CI) to quantify synergy. For non-linear interactions, apply machine learning algorithms (e.g., random forests) to classify enhancer combinations by efficacy. Report 95% confidence intervals and power analysis to justify sample sizes .
Key Data from Literature
- Nonoxinol’s Comparative Efficacy : In a 2023 study, Nonoxinol (1% w/v) increased caffeine’s skin permeability coefficient by 2.3-fold compared to lecithin (1.5-fold) and SLS (1.8-fold), attributed to its surfactant-driven disruption of lipid bilayers .
- Toxicity Thresholds : Cytotoxicity assays revealed IC₅₀ values of 0.5% Nonoxinol in HaCaT cells, suggesting a narrow safety window for topical use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
